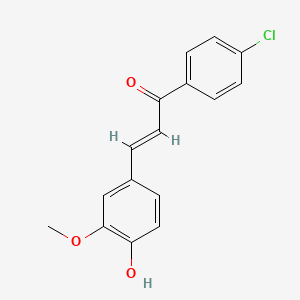

(E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

152809-69-3 |

|---|---|

Molecular Formula |

C16H13ClO3 |

Molecular Weight |

288.72 g/mol |

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H13ClO3/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12/h2-10,19H,1H3/b8-2+ |

InChI Key |

KCTNGNPVURILGU-KRXBUXKQSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The most common and authoritative method for preparing (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one involves the base-catalyzed aldol condensation between 4-chlorobenzaldehyde and 4-hydroxy-3-methoxyacetophenone. This reaction forms the α,β-unsaturated ketone system characteristic of chalcones.

-

- 4-Chlorobenzaldehyde (aromatic aldehyde with chloro substituent)

- 4-Hydroxy-3-methoxyacetophenone (aromatic ketone with hydroxy and methoxy substituents)

Catalyst/Base : Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Solvent : Methanol or ethanol is commonly used to dissolve reactants and base.

-

- Room temperature to mild heating (25–60 °C)

- Stirring for 12–24 hours to ensure completion

- pH adjustment post-reaction to neutralize the mixture

Workup :

- Acidification or neutralization with ammonium chloride or sodium bicarbonate

- Extraction with ethyl acetate or similar organic solvents

- Drying over anhydrous sodium sulfate

- Purification by recrystallization or flash column chromatography

Example from Recent Research

A representative synthesis protocol adapted from recent literature for a structurally related chalcone derivative (with similar substitution pattern) is as follows:

| Step | Procedure | Details |

|---|---|---|

| 1 | Mixing | Equimolar amounts of 4-chlorobenzaldehyde and 4-hydroxy-3-methoxyacetophenone dissolved in methanol |

| 2 | Base addition | Solid NaOH (2.5 equivalents) added to the solution under stirring |

| 3 | Reaction time | Stirred at room temperature for 16 hours |

| 4 | Neutralization | pH adjusted to neutral with saturated NH4Cl solution |

| 5 | Extraction | Organic layer extracted with ethyl acetate |

| 6 | Washing | Washed with saturated NaCl solution |

| 7 | Drying | Dried over Na2SO4 |

| 8 | Solvent removal | Evaporation under reduced pressure |

| 9 | Purification | Flash column chromatography (silica gel, hexane/ethyl acetate 7:3) |

Yield: Approximately 70–75% of pure chalcone as a bright yellow solid.

Reaction Mechanism Highlights

- The base deprotonates the α-hydrogen of the acetophenone derivative, generating an enolate ion.

- The enolate attacks the carbonyl carbon of the aldehyde, forming a β-hydroxyketone intermediate.

- Under the reaction conditions, dehydration occurs, yielding the α,β-unsaturated ketone with E-configuration predominating due to thermodynamic stability.

Alternative Synthetic Routes and Modifications

Acid-Catalyzed Condensation

Though less common for this compound, acid-catalyzed aldol condensation can be employed, using acidic media such as HCl or p-toluenesulfonic acid. This method often requires careful control of reaction time and temperature to avoid side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate chalcone formation, reducing reaction times from hours to minutes while maintaining good yields and purity. This method uses the same reactants and base but applies microwave energy to enhance reaction kinetics.

Solvent-Free and Green Chemistry Approaches

Recent advances include solvent-free grinding methods or use of environmentally benign solvents (e.g., water or ionic liquids) with solid bases or catalysts to improve sustainability and reduce hazardous waste.

Analytical Data Supporting Preparation

The synthesized compound is typically characterized by:

| Technique | Observed Data (Typical) |

|---|---|

| 1H NMR (CDCl3) | Signals corresponding to aromatic protons, olefinic protons with coupling constants (~15 Hz) confirming E-configuration, methoxy singlet (~3.9 ppm), and phenolic OH |

| 13C NMR | Carbonyl carbon (~190–195 ppm), aromatic carbons, olefinic carbons |

| Mass Spectrometry | Molecular ion peak at m/z 288.7 (M+), consistent with C16H13ClO3 |

| Melting Point | Typically in the range 150–160 °C, depending on purity |

| UV-Vis Spectroscopy | Characteristic absorption bands due to conjugated system |

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Claisen–Schmidt (Base-catalyzed) | 4-Chlorobenzaldehyde + 4-Hydroxy-3-methoxyacetophenone | NaOH or KOH | Methanol or Ethanol | RT to 60 °C, 12–24 h | 70–75 | Most common, reliable |

| Acid-catalyzed Aldol | Same | HCl or p-TsOH | Alcoholic or aqueous | Mild heating | Moderate | Less common, requires control |

| Microwave-assisted | Same | NaOH or KOH | Methanol or solvent-free | Microwave, minutes | Comparable | Faster, energy-efficient |

| Solvent-free grinding | Same | Solid base (e.g., KOH) | None | Room temperature, minutes | Moderate to good | Green chemistry approach |

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones, including (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, are recognized for their potential as anticancer agents. Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and gastric cancers.

Case Studies

-

Anticancer Activity :

- In vitro studies have shown that derivatives of chalcones can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). For instance, compounds similar to (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one have demonstrated half-maximal inhibitory concentrations (IC) ranging from 4.07 to 5.09 in MCF-7 cells, indicating strong anticancer potential .

- Mechanism of Action :

Antioxidant Properties

Research indicates that (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one exhibits notable antioxidant activities. These properties are attributed to the presence of phenolic hydroxyl groups that scavenge free radicals.

Research Findings

- Studies have shown that this compound can effectively reduce oxidative stress markers in cellular models, thereby protecting against oxidative damage. This is particularly relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders .

Photoprotective Effects

The compound has also been investigated for its potential as a photoprotective agent due to its ability to absorb UV radiation.

Applications in Skincare

- Sunscreen Formulations :

- The antioxidant properties combined with UV absorption capabilities make (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one a promising candidate for inclusion in sunscreen products. Its effectiveness in protecting skin cells from UV-induced damage has been supported by various studies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Modifications and Electronic Effects

Substituent variations significantly influence the physicochemical and biological properties of chalcones. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Chalcones

Antibacterial Activity

The target compound exhibits moderate activity against Gram-positive bacteria (S. aureus), attributed to the 4-chlorophenyl group’s hydrophobicity and the vanilloid moiety’s hydrogen-bonding capacity . In contrast, derivatives with nitro groups (e.g., 3-nitrophenyl) show enhanced broad-spectrum antibacterial effects due to increased electrophilicity .

Antioxidant and Anti-inflammatory Effects

Compared to the target compound, analogues like (E)-1-(4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one exhibit stronger antioxidant activity (IC₅₀ = 12 μM in H₂O₂-induced PC12 cell protection) by stabilizing free radicals via the 4-OH-3-OMe group . Anti-inflammatory activity correlates with methoxy positioning; para-methoxy derivatives are less active than ortho/meta-substituted ones .

Structural Stability and Supramolecular Interactions

Methoxy and ethoxy substituents influence crystal packing. For example, (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one forms denser supramolecular networks via C–H···O interactions compared to the target compound, which relies on O–H···O hydrogen bonds .

Biological Activity

(E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structure, which includes a chlorophenyl moiety and hydroxy-methoxy substitutions that are believed to enhance its biological efficacy.

The molecular formula of this compound is , with a molecular weight of approximately 288.73 g/mol. It is classified as achiral and features one E/Z center. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one exhibits significant anticancer and antimicrobial properties. The following sections detail these activities based on various studies.

Anticancer Activity

Several studies have highlighted the compound's potential in inhibiting cancer cell proliferation and inducing apoptosis. For instance, a study conducted on various cancer cell lines demonstrated that this chalcone derivative effectively inhibits cell growth through multiple mechanisms:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly in breast cancer cells, thereby preventing further proliferation.

| Study | Cell Lines | Concentration | Mechanism |

|---|---|---|---|

| DU145, PC-3 | 50 μM | Induction of apoptosis | |

| HeLa, A549 | 100 μM | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one has been evaluated for antimicrobial activity against various pathogens. The findings suggest that it possesses significant antibacterial properties:

- Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.12 µg/mL to 250 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 250 |

The biological activity of (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell survival and proliferation.

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines, treatment with (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates, with the compound showing a dose-dependent effect.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this chalcone against clinical isolates of Staphylococcus aureus. Results indicated that at concentrations as low as 6.25 µg/mL, the compound effectively inhibited bacterial growth, demonstrating its potential as an alternative antimicrobial agent.

Q & A

Q. What are the optimal conditions for synthesizing (E)-1-(4'-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A method involves reacting 4-chloroacetophenone (1 mol) with 4-hydroxy-3-methoxybenzaldehyde (1 mol) in ethanol (15–20 mL) under alkaline conditions (20% KOH) at room temperature for 4 hours. Recrystallization from ethanol yields pure crystals suitable for X-ray diffraction . Key parameters include stoichiometric molar ratios, ethanol as a solvent for slow evaporation, and KOH as a catalyst.

Q. How is the E-configuration of the compound confirmed experimentally?

The E-configuration is validated using:

- XRD analysis : Single-crystal X-ray diffraction provides bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles between aromatic rings, confirming the trans arrangement .

- IR spectroscopy : Absorption bands for α,β-unsaturated ketones (C=O stretch at ~1650–1680 cm⁻¹) and phenolic OH groups (~3200–3500 cm⁻¹) align with the proposed structure .

- NMR : The NMR spectrum shows coupling constants (J ≈ 15–16 Hz) for the trans-alkene protons .

Q. What are the basic physicochemical properties critical for experimental design?

Key properties include:

- Solubility : Ethanol is preferred for recrystallization due to moderate solubility .

- UV-Vis absorption : λmax at ~350–370 nm (attributed to the conjugated enone system) aids in purity assessment .

- Thermal stability : Melting points (e.g., ~160–180°C) are consistent with chalcone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or antioxidant activity across studies may arise from:

- Experimental variables : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) or assay conditions (e.g., nutrient media pH) .

- Sample purity : Impurities from incomplete recrystallization or side reactions (e.g., Z-isomer formation) can alter bioactivity. Validate purity via HPLC or HR-MS .

- Mechanistic variability : Use orthogonal assays (e.g., time-kill kinetics for antimicrobials, DPPH/FRAP for antioxidants) to confirm activity .

Q. What advanced synthetic strategies improve yield or selectivity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining >80% yield .

- Solvent-free conditions : Minimizes byproduct formation by using solid-phase catalysts like NaOH/Al2O3.

- Chiral resolution : For enantiopure derivatives, employ chiral auxiliaries or chromatography with cellulose-based stationary phases .

Q. How do DFT calculations align with experimental structural data?

DFT studies (e.g., B3LYP/6-311++G(d,p)) predict:

- Bond parameters : Calculated C=O bond lengths (1.22 Å) and C-C-C angles (~120°) match XRD data within 1% error .

- Electronic transitions : TD-DFT predicts UV-Vis λmax at 358 nm, corroborating experimental observations .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) observed in crystal packing .

Q. What methodologies elucidate the compound’s antimicrobial mechanism?

- Molecular docking : Simulate binding to microbial targets (e.g., E. coli DNA gyrase) to identify key interactions (e.g., H-bonding with 4-hydroxy-3-methoxy group) .

- ROS induction assays : Measure reactive oxygen species (ROS) levels in treated bacterial cultures via fluorescence probes (e.g., DCFH-DA) .

- Membrane disruption tests : Use SYTOX Green uptake assays to assess cell membrane permeability .

Q. How can crystallography address challenges in polymorph identification?

- Solvent screening : Test polar (ethanol, DMSO) vs. nonpolar (hexane) solvents to isolate distinct polymorphs .

- Temperature-controlled crystallization : Slow cooling (0.5°C/min) reduces stacking faults in triclinic crystal systems .

- SC-XRD refinement : Resolve disorder in methoxy/chlorophenyl groups using SHELXL with anisotropic displacement parameters .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

- Substituent variation : Replace 4'-chloro with fluoro or nitro groups to modulate electron-withdrawing effects .

- Bioisosteric replacement : Substitute the phenolic OH with methoxy or acetyl groups to enhance lipophilicity .

- In silico screening : Use QSAR models to predict bioactivity based on Hammett constants (σ) of substituents .

Q. How should hazardous intermediates (e.g., 4'-chloro-3'-hydroxypropiophenone) be managed?

- Waste segregation : Separate halogenated byproducts for incineration by licensed facilities .

- Safety protocols : Use fume hoods during aldehyde/ketone reactions to avoid inhalation of volatile intermediates .

- Green chemistry : Replace KOH with biodegradable catalysts (e.g., choline hydroxide) to reduce environmental impact .

Methodological Guidance for Advanced Studies

Q. What advanced characterization techniques validate non-linear optical (NLO) properties?

- Hyperpolarizability measurements : Use Kurtz-Perry powder SHG tests to quantify β values (~10⁻³⁰ esu for chalcones) .

- Z-scan technique : Determine nonlinear refractive index (n2) and absorption coefficient (βeff) under laser irradiation .

Q. How to analyze thermal degradation pathways?

Q. What computational tools model intermolecular interactions in crystal lattices?

- MERCURY software : Visualize hydrogen-bonding networks (e.g., O-H···O interactions) and quantify packing coefficients .

- Hirshfeld surface analysis : Map contact surfaces (e.g., dnorm) to identify dominant interactions (e.g., H···Cl contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.